molecular formula C11H13ClO5 B312820 2-(2-Hydroxyethoxy)ethyl 3-chloro-4-hydroxybenzoate

2-(2-Hydroxyethoxy)ethyl 3-chloro-4-hydroxybenzoate

Cat. No.: B312820
M. Wt: 260.67 g/mol
InChI Key: HLPUQOXSTLYQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyethoxy)ethyl 3-chloro-4-hydroxybenzoate is a useful research compound. Its molecular formula is C11H13ClO5 and its molecular weight is 260.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClO5

Molecular Weight

260.67 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl 3-chloro-4-hydroxybenzoate

InChI

InChI=1S/C11H13ClO5/c12-9-7-8(1-2-10(9)14)11(15)17-6-5-16-4-3-13/h1-2,7,13-14H,3-6H2

InChI Key

HLPUQOXSTLYQFA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)OCCOCCO)Cl)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCCOCCO)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500-ml eggplant type flask was charged with 50 g of 3-chloro-4-hydroxybenzoic acid methyl ester, 285 g of diethyleneglycol and further with 2.5 g of PTS (p-toluenesulfonic acid monohydrate) as a catalyst to form a mixture. The mixture was heated with stirring on an oil bath, externally regulated at a temperature of 150° C., to react the mixture for 5 hours. Thereafter, excess diethylene glycol therein was removed by means of vacuum distillation. The residue therein was poured into ice water and the precipitated crystals were recrystallized using benzene/ethanol to obtain 49 g of 3-chloro-4-hydroxybenzoic acid [2-(2-hydroxyethoxy)ethyl]-ester (melting point: 77.5° to 78° C.). To 100 ml of an acetonitrile solution containing 30 g of the 3-chloro-4-hydroxybenzoic acid [2-(2-hydroxyethoxy)ethyl]ester, 57.2 g of N-methylpyrrolidone and further 36 g of methacrylic acid chloride were added with stirring to form a solution. The solution was stirred for 8 hours at 40° C. to react the solution. Thereafter, excess methacrylic acid chloride was removed by means of vacuum distillation. The reaction mixture remaining therein was poured into ice water, and the precipitated crystals were obtained by filtration. The crystals were recrystallized with ethyl acetate/n-hexane to obtain 3-chloro-4-hydroxybenzoic acid [2-(2-methacryloyloxyethoxy)ethyl]ester (melting point: 57° to 58.5° C.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
285 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One

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